molecular formula C8H13N3O2S B13654408 Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate

Cat. No.: B13654408
M. Wt: 215.28 g/mol
InChI Key: FLSPLIVITOFHAM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is unique due to its specific structure, which combines an imidazole ring with a cysteinate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl s-(1-methyl-1H-imidazol-2-yl)cysteinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and relevance in cancer therapy.

Chemical Structure and Properties

This compound is a cysteine derivative characterized by the presence of an imidazole ring. Its molecular formula is C₉H₁₃N₃O₂S, which suggests the potential for various interactions with biological macromolecules.

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with thiol groups in proteins. This interaction can lead to the modification or inhibition of protein functions, influencing various cellular pathways:

  • Covalent Bond Formation : The sulfur atom in cysteine can form covalent bonds with other thiols, leading to changes in protein structure and function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, potentially affecting cell proliferation and survival.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of this compound and related compounds. For instance, derivatives containing imidazole have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineEC50 (μM)Reference
Pt-4aNCI-H460172.7
CisplatinNCI-H46078.3

These results indicate that this compound and its derivatives can be effective against non-small-cell lung cancer cells, exhibiting potency comparable to established chemotherapeutics like cisplatin.

Case Studies

A comparative study on the cytotoxic effects of imidazole-containing compounds revealed that modifications to the imidazole ring could significantly enhance anticancer activity. For example:

  • Synthesis and Testing : A series of Pt(II) complexes were synthesized with varying imidazole derivatives, leading to varying degrees of cytotoxicity.
  • Mechanistic Insights : The most potent complexes were found to induce apoptosis through the activation of p53 pathways, similar to cisplatin's mechanism, suggesting a shared route of action in targeting DNA.

Anticancer Applications

The potential application of this compound in cancer therapy is promising. Its ability to form covalent bonds with critical proteins positions it as a candidate for developing new therapeutic agents aimed at overcoming resistance seen with traditional chemotherapy.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate

InChI

InChI=1S/C8H13N3O2S/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2/h3-4,6H,5,9H2,1-2H3

InChI Key

FLSPLIVITOFHAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(C(=O)OC)N

Origin of Product

United States

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